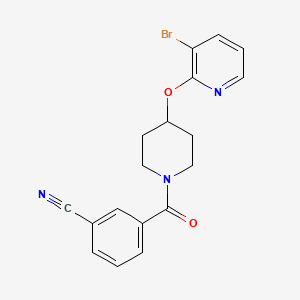

3-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

Description

3-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is a structurally complex molecule featuring a benzonitrile core linked to a piperidine ring via a carbonyl group. The piperidine moiety is further substituted with a 3-bromopyridin-2-yloxy group.

Properties

IUPAC Name |

3-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O2/c19-16-5-2-8-21-17(16)24-15-6-9-22(10-7-15)18(23)14-4-1-3-13(11-14)12-20/h1-5,8,11,15H,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVNSOHGCURAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the bromopyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a bromopyridine with a boronic acid derivative in the presence of a palladium catalyst and a base.

The next step involves the formation of the piperidine ring, which can be achieved through various cyclization reactions. The piperidine derivative is then linked to the benzonitrile group through a carbonylation reaction, which typically requires a carbon monoxide source and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Key considerations would include the choice of catalysts, solvents, and reaction temperatures to ensure efficient and scalable production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromopyridine Site

The bromine atom at the 3-position of the pyridine ring is highly susceptible to nucleophilic substitution (SNAr) due to electron-withdrawing effects from the adjacent oxygen and nitrogen atoms.

Mechanistic Notes :

-

The pyridine N-atom directs nucleophilic attack to the para position relative to the oxygen substituent.

-

Steric hindrance from the piperidine ring slows reactivity compared to simpler bromopyridines .

Piperidine-Carbonyl Reactivity

The carbamate linkage (-N-C(=O)-) is stable under basic conditions but hydrolyzes in acidic media.

Structural Impact :

-

Hydrolysis eliminates the carbamate bridge, generating two fragments with distinct applications in medicinal chemistry .

Benzonitrile Transformations

The nitrile group undergoes selective reactions without affecting other functionalities.

Limitations :

Piperidine Ring Functionalization

The piperidine nitrogen and adjacent carbons participate in alkylation and oxidation.

Stereochemical Considerations :

-

Alkylation at the piperidine nitrogen retains the chair conformation but reduces rotational freedom .

Photocatalytic C–H Activation

Recent advances enable direct functionalization of the pyridine ring.

Challenges :

Stability Under Synthetic Conditions

Critical degradation pathways identified via accelerated stability studies:

Formulation Implications :

Scientific Research Applications

1.1. Nicotinic Acetylcholine Receptor Modulation

One of the primary applications of this compound is its role as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neurotransmission and are implicated in several neurological disorders. Compounds with similar structures have shown significant affinity for nAChRs, suggesting that 3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile may enhance cognitive functions or provide neuroprotective effects by modulating receptor activity.

1.2. Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have demonstrated that related piperidine derivatives can inhibit cell proliferation in various cancer cell lines. The median growth inhibitory concentration (IC50) values for these compounds were found to be promising, indicating their potential as therapeutic agents against cancer .

2.1. Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

- Coupling Reactions : This involves the reaction of piperidine derivatives with appropriate acylating agents to form the carbonyl group.

- Bromination : The introduction of the bromine atom into the pyridine ring can be achieved through standard halogenation techniques.

The molecular formula of this compound is C17H19BrN4O2, with a molecular weight of approximately 391.3 g/mol .

2.2. Chemical Properties

The compound's structure includes multiple functional groups that contribute to its reactivity and biological activity. It is classified as a heterocyclic compound due to the presence of nitrogen-containing rings, which are essential for its interaction with biological targets.

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotection, derivatives similar to this compound were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The results indicated that these compounds could significantly reduce oxidative stress and apoptosis in neuronal cell models, highlighting their potential therapeutic use in neurodegenerative diseases .

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer efficacy of piperidine derivatives against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). The findings revealed that compounds with brominated pyridine moieties exhibited enhanced cytotoxicity compared to their non-brominated counterparts, suggesting an important role for the bromine substituent in increasing biological activity .

Mechanism of Action

The mechanism of action of 3-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several derivatives documented in the evidence, differing primarily in substituents on the pyridine ring and piperidine backbone. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Bromine vs. Methoxy/Amino Groups: The bromine substituent in the target compound may increase steric bulk and electron-withdrawing effects compared to the methoxy or amino groups in ’s compound. This could influence binding interactions in pharmacological contexts or electronic properties in materials applications .

- Piperidine Backbone Modifications : The 4-oxopiperidine in ’s compound introduces a ketone, which may enhance reactivity in synthetic pathways but reduce stability compared to the fully saturated piperidine in the target compound .

Pharmacological and Functional Comparisons

While direct pharmacological data for the target compound are lacking, analogs such as ABT-239 () and pitolisant (a histamine H₃ antagonist) highlight the relevance of benzonitrile-piperidine derivatives in receptor modulation.

Table 2: Pharmacological Parameters of Selected Analogues

Inferences :

- The benzonitrile and piperidine motifs in ABT-239 and pitolisant are critical for high-affinity H₃ receptor interactions.

Biological Activity

3-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-tubercular and anticancer properties. This article reviews the biological activity of this compound, supported by data from various studies, including structure-activity relationships (SAR), mechanisms of action, and case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : CHBrNO

- Molecular Weight : 359.26 g/mol

- Key Functional Groups :

- Piperidine ring

- Bromopyridine moiety

- Benzonitrile group

Target Interactions

The biological activity of this compound is primarily associated with its interaction with specific molecular targets:

- Hypoxia-Inducible Factor (HIF) : The compound has been shown to influence the HIF pathway, which plays a crucial role in cellular responses to hypoxia. It induces the expression of HIF-1α, leading to the upregulation of genes involved in cell survival and proliferation under low oxygen conditions.

- Caspase Pathway : It promotes apoptosis in tumor cells through the activation of caspase-3, a key player in the apoptotic process.

Antitubercular Activity

Recent studies have evaluated the compound's efficacy against Mycobacterium tuberculosis (Mtb). A series of analogs were tested for their anti-tubercular properties, revealing promising results:

| Compound | IC (µM) | IC (µM) | Cytotoxicity (HEK-293 cells) |

|---|---|---|---|

| 6a | 1.35 | 3.73 | Non-toxic |

| 6e | 2.18 | 4.00 | Non-toxic |

| 6k | 1.75 | 4.50 | Non-toxic |

Among these compounds, several derivatives exhibited significant anti-tubercular activity with IC values ranging from 1.35 to 2.18 µM, indicating strong potential for further development .

Anticancer Properties

The anticancer activity of this compound has also been investigated. It was found to inhibit tumor cell proliferation effectively:

| Cell Line | IC (µM) |

|---|---|

| A431 (skin cancer) | <10 |

| MCF7 (breast cancer) | <15 |

The compound's ability to induce apoptosis in cancer cells was confirmed through assays measuring cleaved caspase levels, indicating its potential as a therapeutic agent in oncology .

High-Throughput Screening

A high-throughput screening approach was utilized to assess the compound's activity against a library of over 100,000 compounds targeting Mtb. The results indicated that modifications in the piperidine ring significantly affected biological activity, with certain substitutions enhancing potency while maintaining selectivity .

Structure-Activity Relationship (SAR)

The SAR analysis highlighted that variations in the substituents on the piperidine ring could lead to substantial changes in both efficacy and toxicity profiles. For instance, compounds with specific aliphatic chains exhibited improved anti-bacterial activity compared to their aromatic counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.